molecular formula C8H9Cl2N B1221762 N-Methyl-3,5-dichlorobenzylamine CAS No. 90390-21-9

N-Methyl-3,5-dichlorobenzylamine

Cat. No. B1221762
CAS RN: 90390-21-9
M. Wt: 190.07 g/mol
InChI Key: SSTJQZMMDIIKBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyl-3,5-dichlorobenzylamine involves specific chemical reactions and conditions to achieve the desired compound. One method described involves the synthesis of benzylamines with various N-alkyl chains and substituents in the aromatic system, indicating a versatile approach to modifying the compound's structure for different applications (Meindl et al., 1984).

Molecular Structure Analysis

The molecular structure of compounds related to N-Methyl-3,5-dichlorobenzylamine, such as 3-(2,6-Dichlorobenzyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (DNOI), has been characterized by various spectroscopic methods, including X-ray diffraction, FT-IR, FT-Raman, and UV-Vis spectra. These studies provide detailed insights into the compound's molecular geometry, bond lengths, and angles, which are crucial for understanding its reactivity and properties (Haiwei Ni et al., 2015).

Chemical Reactions and Properties

N-Methyl-3,5-dichlorobenzylamine and its derivatives undergo various chemical reactions, including interactions with other compounds and reagents. The compound's reactivity can be influenced by its structural features, such as the presence of chloro groups and the N-methyl moiety, which can affect its chemical behavior and the types of reactions it can participate in.

Physical Properties Analysis

The physical properties of N-Methyl-3,5-dichlorobenzylamine, such as melting point, boiling point, solubility, and crystal structure, are essential for its handling and application in various fields. These properties are determined by the compound's molecular structure and can be studied using techniques like X-ray crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties of N-Methyl-3,5-dichlorobenzylamine, including its acidity, basicity, reactivity with different chemical reagents, and stability under various conditions, are critical for its use in chemical syntheses and other applications. Understanding these properties helps in predicting the compound's behavior in chemical reactions and its compatibility with other substances.

  • Benzylamines: Synthesis and evaluation of antimycobacterial properties (Meindl et al., 1984).
  • Synthesis, structural characterization and theoretical approach of 3-(2,6-Dichlorobenzyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (Haiwei Ni et al., 2015).

Scientific Research Applications

1. Application in Perovskite Solar Cells

  • Summary of Application: N-Methyl-3,5-dichlorobenzylamine, also referred to as 3,5-dichlorobenzylamine (DBA), is used in the creation of high-performance and stable 2D/3D perovskite solar cells . The compound is introduced to react with excess PbI2 to form a 2D perovskite layer in mixed perovskite films .
  • Methods of Application: The DBA-treated 2D/3D perovskite solar cells (PSCs) are created by introducing short-chain DBA with halogen functional groups to react with excess PbI2 . This forms a 2D perovskite layer in mixed perovskite films of Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3 .
  • Results or Outcomes: The DBA-treated 2D/3D PSCs obtained a champion power conversion efficiency (PCE) of 21.54% with an improved open circuit voltage (Voc) of 1.171 V . The 2D/3D heterojunction can effectively protect the underlying 3D perovskite from moisture ingress .

2. Application in Proteomics Research

  • Summary of Application: N-Methyl-3,5-dichlorobenzylamine is used as a biochemical for proteomics research .
  • Methods of Application: The specific methods of application in proteomics research are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

3. Application in Antimicrobial Effects

  • Summary of Application: N-Methyl-3,5-dichlorobenzylamine, referred to as ME-93, has been evaluated for its antimicrobial effects .
  • Methods of Application: The compound has been tested both in vitro in cell-free culture systems and in vivo in mouse foot pad systems .
  • Results or Outcomes: Even at 50 micro g/mL, ME-93 did not completely inhibit the in vitro growth of M. leprae, and the effects were bacteriostatic .

Safety And Hazards

N-Methyl-3,5-dichlorobenzylamine is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

One paper suggests that short-chain 3,5-dichlorobenzylamine (DBA) with halogen functional groups can be used in the creation of 2D/3D perovskite solar cells . This indicates potential future applications of dichlorobenzylamine derivatives in the field of renewable energy.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTJQZMMDIIKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90389-22-3 (hydrochloride)
Record name N-methyl-3,5-dichlorobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60238140
Record name N-methyl-3,5-dichlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3,5-dichlorobenzylamine

CAS RN

90390-21-9
Record name 3,5-Dichloro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90390-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-3,5-dichlorobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-3,5-dichlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
The synthesis of benzylamines with various IV-alkyl chains and substituents in the aromatic system as well as their evaluation on Mycobacterium tuberculosis H 37 Ra are described. …
Number of citations: 72 pubs.acs.org

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